Hepta-3,6-dienenitrile
Description
Hepta-3,6-dienenitrile (C₇H₉N) is an unsaturated nitrile characterized by conjugated double bonds at positions 3 and 4. For instance, derivatives such as x-methyl-2-carbomethoxy-2-azabicyclo[3.2.0]hepta-3,6-dienes exhibit rapid oxidation in air but stability under inert conditions, with prominent molecular ions (m/e 165) in mass spectrometry . These properties suggest that this compound may share similar reactivity patterns, particularly sensitivity to oxidative environments.
Properties
CAS No. |
62393-15-1 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
hepta-3,6-dienenitrile |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2,4-5H,1,3,6H2 |
InChI Key |
WBSMPAAFNGXUDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-3,6-dienenitrile can be synthesized through various methods, including free-radical cyclizations. One common approach involves the treatment of 2-(N-methylanilino)-alka-2,5-dienenitriles with Bu3SnH (tributyltin hydride) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . This reaction typically yields the desired compound in good yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification, and quality control to ensure the compound’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Hepta-3,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or substituted nitriles.
Scientific Research Applications
Hepta-3,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hepta-3,6-dienenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of conjugated double bonds and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,7-Dimethylocta-2,6-dienenitrile (Citral Nitrile)
- Molecular Formula : C₁₀H₁₅N
- Molecular Weight : 149.23 g/mol
- CAS No.: 5146-66-7
- Key Properties: A mixture of isomers used in fragrance industries due to its citrus-like odor. Structural similarity to Hepta-3,6-dienenitrile lies in the conjugated dienenitrile backbone.
3,3,6-Trimethylhepta-4,6-dienenitrile
- CAS No.: 72335-23-0
- No direct hazard data available, but structural analogs suggest caution in handling .
1-Heptanenitrile
- Molecular Formula : C₇H₁₃N
- Boiling Point : 51.9°C
- Comparison :
- Saturated nitrile lacking conjugated double bonds.
- Lower boiling point and higher stability than unsaturated nitriles like this compound.
Key Research Findings
- Reactivity Trends : Unsaturated nitriles with conjugated dienes (e.g., this compound derivatives) exhibit heightened sensitivity to oxidation, necessitating inert storage conditions . In contrast, saturated analogs like 1-Heptanenitrile are more stable .
- Structural Impact on Hazards : Methyl substitution patterns influence reactivity. For example, 3,7-Dimethylocta-2,6-dienenitrile’s classification as a SIN List substance underscores the risks associated with electron-deficient nitriles .
- Spectroscopic Signatures : Mass spectra of this compound derivatives show strong molecular ions (m/e 165), aiding in identification .
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